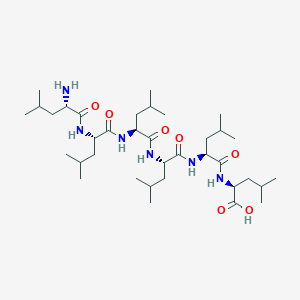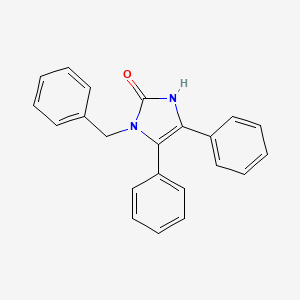
2-Phenoxyethyl 4-methoxy-3-methylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxyethyl 4-methoxy-3-methylbut-2-enoate is an organic compound belonging to the class of enoate esters. These esters are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position . This compound is notable for its unique structure, which combines phenoxyethyl and methoxy-methylbutenoate moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 4-methoxy-3-methylbut-2-enoate typically involves the esterification of 2-phenoxyethanol with 4-methoxy-3-methylbut-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality. Industrial production also emphasizes the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenoxyethyl 4-methoxy-3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 2-Phenoxyethyl 4-methoxy-3-methylbutanoic acid.
Reduction: 2-Phenoxyethyl 4-methoxy-3-methylbutanol.
Substitution: Various substituted phenoxyethyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Phenoxyethyl 4-methoxy-3-methylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-Phenoxyethyl 4-methoxy-3-methylbut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenoxyethyl and methoxy-methylbutenoate moieties. These moieties can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butenoic acid, 3-methyl-, methyl ester: Shares the α,β-unsaturated ester structure but lacks the phenoxyethyl group.
2-Butenoic acid, 3-methyl-, 3-methylbutyl ester: Similar ester structure with a different alkyl group.
2-Methylbutyl 3-methyl-2-butenoate: Another enoate ester with a different alkyl substituent.
Uniqueness
2-Phenoxyethyl 4-methoxy-3-methylbut-2-enoate is unique due to the presence of both phenoxyethyl and methoxy-methylbutenoate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
60359-35-5 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
2-phenoxyethyl 4-methoxy-3-methylbut-2-enoate |
InChI |
InChI=1S/C14H18O4/c1-12(11-16-2)10-14(15)18-9-8-17-13-6-4-3-5-7-13/h3-7,10H,8-9,11H2,1-2H3 |
InChI-Schlüssel |
YRKQVMNIMFNOLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)OCCOC1=CC=CC=C1)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)

![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)


![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)
![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)




